Cas no 105258-37-5 (6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one)

105258-37-5 structure
Nome del prodotto:6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- 4H-1-Benzopyran-4-one,6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-
- 6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
- 6-ETHYL-7-HYDROXY-3-PHENYL-2-TRIFLUOROMETHYL-CHROMEN-4-ONE
- 2-trifluoromethyl-6-ethyl-7-hydroxyisoflavone
- 6-ethyl-7-hydroxy-2-trifluoromethylisoflavone
- AC1NU0SR
- AC1Q2TYV
- ACMC-1BVDR
- CTK4A3700
- STOCK1S-19504
- EN300-03255
- CS-0296732
- AKOS000122647
- 105258-37-5
- DTXSID30419949
- AB00114582-01
- 6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-4-one
- STL323244
- DB-369301
-
- Inchi: InChI=1S/C18H13F3O3/c1-2-10-8-12-14(9-13(10)22)24-17(18(19,20)21)15(16(12)23)11-6-4-3-5-7-11/h3-9,22H,2H2,1H3
- Chiave InChI: CPRNHRFNUCHSII-UHFFFAOYSA-N
- Sorrisi: C(C1=C(O)C=C2C(C(=O)C(C3C=CC=CC=3)=C(C(F)(F)F)O2)=C1)C
Proprietà calcolate
- Massa esatta: 334.08169
- Massa monoisotopica: 334.081679
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 46.5
Proprietà sperimentali
- Densità: 1.383
- Punto di ebollizione: 432.1°Cat760mmHg
- Punto di infiammabilità: 215.2°C
- Indice di rifrazione: 1.58
- PSA: 46.53
- LogP: 4.74680
6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-278509-1 g |
6-Ethyl-7-hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, |
105258-37-5 | 1g |
¥3,001.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278509-1g |
6-Ethyl-7-hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, |
105258-37-5 | 1g |
¥3001.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367402-1g |
6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4h-chromen-4-one |
105258-37-5 | 98% | 1g |
¥4104.00 | 2024-08-09 |
6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Letteratura correlata
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
5. Back matter
105258-37-5 (6-Ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one) Prodotti correlati
- 1250668-26-8(1-(methylsulfanyl)methylcyclopropan-1-amine)
- 2679827-18-8(rac-(2R,3R,4S)-3,4-dihydroxy-1-(prop-2-en-1-yloxy)carbonylpiperidine-2-carboxylic acid)
- 2411337-44-3((2E)-N-1-(cyclopropylmethyl)pyrrolidin-3-yl-4-(dimethylamino)but-2-enamide)
- 2171218-28-1((2S,3S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 102493-68-5(2-(2-Chloro-6-nitrophenyl)ethanol)
- 2172038-78-5(5-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole)
- 2096341-77-2(4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid)
- 478313-22-3(3-(1H-1,2,3-benzotriazol-1-yl)-N'-(1Z)-1-(4-nitrophenyl)ethylidenepropanehydrazide)
- 885949-81-5(1-{4-(2-Bromo-5-methoxybenzyl)oxy-3-fluorophenyl}-1-ethanone)
- 863329-64-0(Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI))
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
